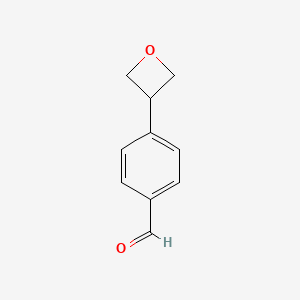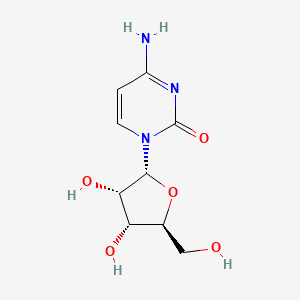![molecular formula C10H13I B13435770 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene is an organic compound with the molecular formula C10H13I It is a derivative of benzene, where a methyl group and an iodo-substituted isopropyl group are attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene typically involves the iodination of 4-methylisopropylbenzene. One common method includes the reaction of 4-methylisopropylbenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to introduce the iodine atom at the desired position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields.
Analyse Des Réactions Chimiques
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: As an alkyl halide, it can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the iodine atom, yielding hydrocarbons.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing and imaging applications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene include other iodo-substituted alkylbenzenes, such as:
1-Iodo-4-methylbenzene: Lacks the isopropyl group, making it less sterically hindered.
1-[(1R)-2-Bromo-1-methylethyl]-4-methylbenzene: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
1-[(1R)-2-Chloro-1-methylethyl]-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine but more stable.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a variety of chemical transformations.
Propriétés
Formule moléculaire |
C10H13I |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
Clé InChI |
GKMSNNRIWWJYTA-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)CI |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


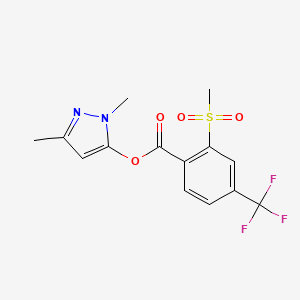
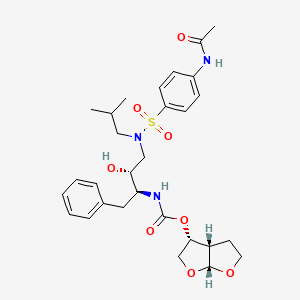

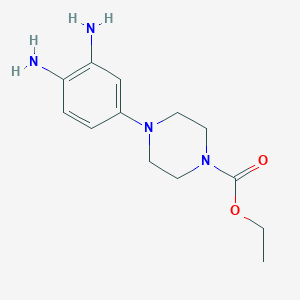
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)

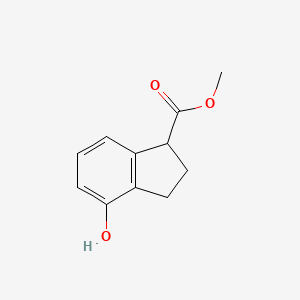
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
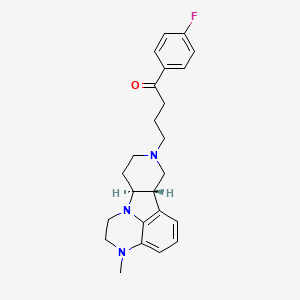
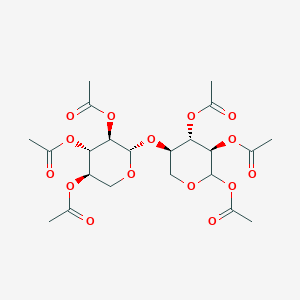
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

